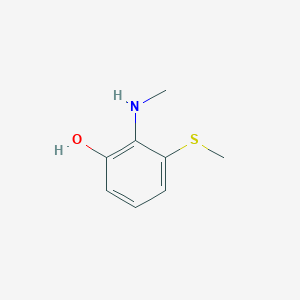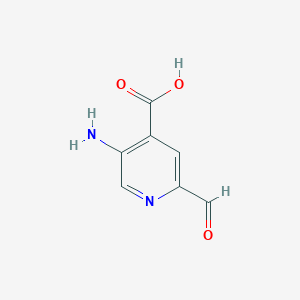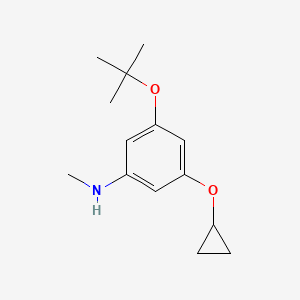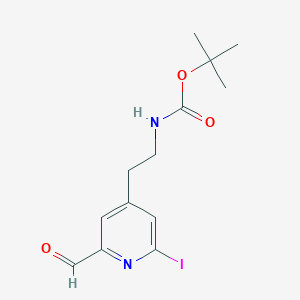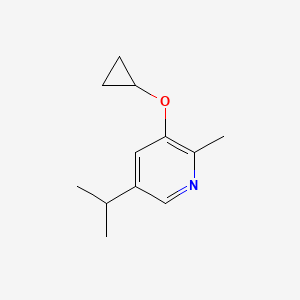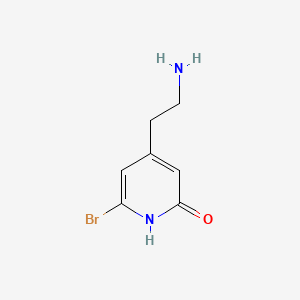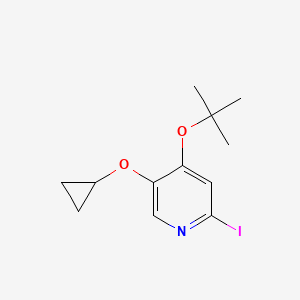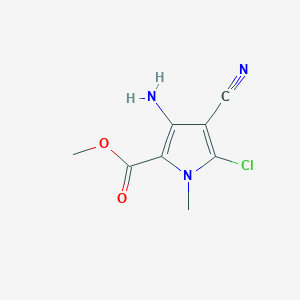
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, a cyano group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by cyclization to form the pyrrole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group at the nitrogen position.
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxamide: Has an amide group instead of the ester group.
Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness: Methyl 3-amino-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group at the nitrogen position enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8ClN3O2 |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
methyl 3-amino-5-chloro-4-cyano-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8ClN3O2/c1-12-6(8(13)14-2)5(11)4(3-10)7(12)9/h11H2,1-2H3 |
Clave InChI |
ZUXASLOFIUTNTC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=C1Cl)C#N)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



